

Commercial Suppliers of Cy3-PEG2-endo-BCN: A Technical Guide

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Compound of Interest

Compound Name: Cy3-PEG2-endo-BCN

Cat. No.: B15136167

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For researchers, scientists, and drug development professionals utilizing advanced bioconjugation techniques, **Cy3-PEG2-endo-BCN** is a critical reagent for fluorescently labeling azide-modified biomolecules via strain-promoted alkyne-azide cycloaddition (SPAAC). This guide provides an in-depth overview of the commercial suppliers of **Cy3-PEG2-endo-BCN**, their product specifications, and detailed experimental protocols for its application.

Commercial Supplier and Product Comparison

Two primary commercial suppliers were identified for **Cy3-PEG2-endo-BCN**: SiChem and MedchemExpress. A summary of their product specifications is presented in the table below for easy comparison.

Feature	SiChem	MedchemExpress
Product Name	Cy3-PEG2-endo-BCN	Cy3-PEG2-endo-BCN
Catalog Number	SC-2006	HY-155327
Molecular Formula	C ₄₇ H ₆₃ N ₄ O ₅ Cl	Not readily available
Molecular Weight	799.49 g/mol	Not readily available
Purity	> 95%	Not readily available
CAS Number	2022992-60-3	1663449-60-2
Available Quantities	1 mg, 5 mg	50 mg, 100 mg, 250 mg (quote required)
Storage Conditions	-20°C on arrival, keep cool and dry, protect from light and moisture.	-20°C, protect from light, keep dry.

Core Concept: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Cy3-PEG2-endo-BCN incorporates a bicyclo[6.1.0]nonyne (BCN) moiety, a highly strained cyclooctyne. This ring strain is the driving force for its reaction with azide-functionalized molecules in the absence of a cytotoxic copper catalyst, a reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This bioorthogonal reaction is highly specific and efficient, allowing for the covalent labeling of biomolecules in complex biological systems. The polyethylene glycol (PEG) linker enhances the hydrophilicity and bioavailability of the molecule.

Experimental Protocols

The following is a generalized protocol for the labeling of an azide-modified protein with **Cy3-PEG2-endo-BCN**. The optimal conditions, such as the molar excess of the dye and incubation time, may need to be determined empirically for each specific protein.

Materials:

- Azide-modified protein

- **Cy3-PEG2-endo-BCN**

- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), pH 7.4
- Spin desalting columns or size-exclusion chromatography system
- Reaction tubes

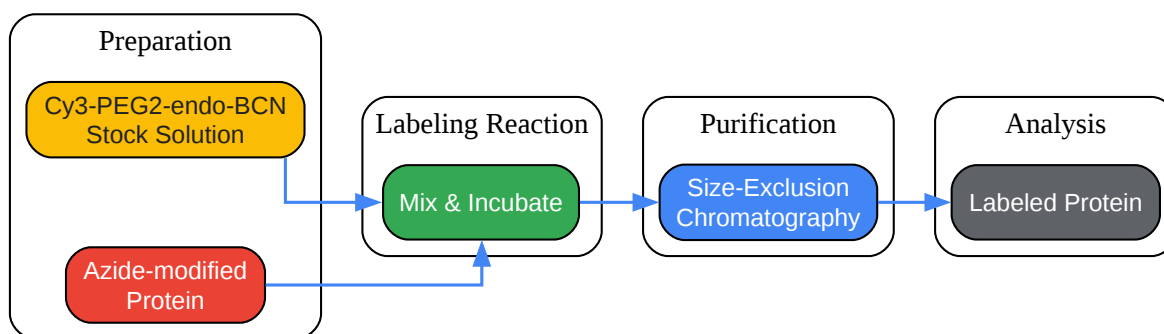
Protocol:

- Preparation of Reagents:
 - Protein Solution: Prepare the azide-modified protein in an azide-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.
 - **Cy3-PEG2-endo-BCN** Stock Solution: Immediately before use, dissolve the **Cy3-PEG2-endo-BCN** in anhydrous DMF or DMSO to a final concentration of 1-10 mM.
- Labeling Reaction:
 - Add a 2- to 10-fold molar excess of the **Cy3-PEG2-endo-BCN** stock solution to the protein solution.
 - Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is below 10% (v/v) to minimize protein denaturation.
 - Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for 12-24 hours.
- Removal of Unreacted Dye:
 - Purify the labeled protein from the unreacted dye using a spin desalting column or size-exclusion chromatography.
 - Equilibrate the column with the desired storage buffer (e.g., PBS).

- Apply the reaction mixture to the column and centrifuge or elute according to the manufacturer's instructions to collect the purified, labeled protein.
- Characterization of the Labeled Protein (Optional):
 - Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
 - SDS-PAGE Analysis: The labeled protein can be visualized by running the purified sample on an SDS-PAGE gel and imaging the gel using a fluorescence scanner.

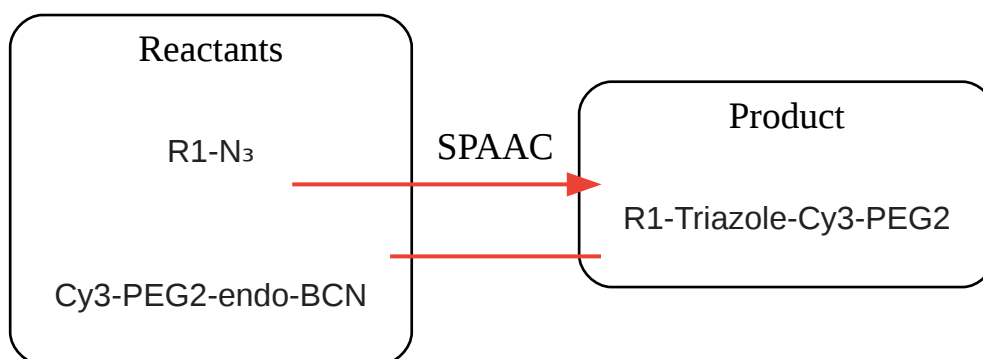
Visualizing the Workflow and Chemistry

To further elucidate the application of **Cy3-PEG2-endo-BCN**, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the underlying chemical reaction.



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Caption: Experimental workflow for labeling an azide-modified protein with **Cy3-PEG2-endo-BCN**.



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Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

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